molecular formula C38H62F2O6Si B12427933 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester

Cat. No.: B12427933
M. Wt: 688.0 g/mol
InChI Key: DXVSMWCKXOCOJF-DUZCPQFDSA-N
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Description

Tetrahydropyranyl Ether Protection at C11

The tetrahydropyranyl (THP) group is a cyclic ether widely employed for hydroxyl protection due to its stability under basic and nucleophilic conditions. At C11, the THP ether masks the hydroxyl group during synthetic steps involving reactive intermediates, such as Wittig reactions or cuprate additions. The THP group is typically introduced using dihydropyran under acidic catalysis, forming a mixed acetal. Deprotection is achieved via mild aqueous acid (e.g., HCl in tetrahydrofuran), regenerating the free hydroxyl without disturbing adjacent functional groups.

Key Properties of THP Protection :

  • Steric bulk : Moderate, allowing selective reactivity at other positions.
  • Stability : Resists basic conditions but labile to acids.
  • Synthetic utility : Compatible with Grignard reagents and organocuprates.

tert-Butyldimethylsilyl Protection at C15

The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the C15 hydroxyl, leveraging its high steric bulk and resistance to acidic and oxidative conditions. Unlike THP, TBDMS ethers are stable in mild acids but cleaved selectively using fluoride ions (e.g., tetrabutylammonium fluoride). This orthogonal protection strategy enables sequential deprotection in multi-step syntheses.

Comparative Analysis of Protective Groups :

Property Tetrahydropyranyl (C11) tert-Butyldimethylsilyl (C15)
Introduction Reagent Dihydropyran, H+ catalyst tert-Butyldimethylsilyl chloride, base
Deprotection Method Mild acid (e.g., HCl/THF) Fluoride ions (e.g., TBAF)
Steric Hindrance Moderate High
Thermal Stability Stable to 100°C Stable to 150°C

The combination of THP and TBDMS groups ensures regioselective functionalization of lubiprostone’s polyol framework.

Isotopic Labeling Rationale: Deuteration Pattern (d7) Analysis

Deuteration at seven positions (d7) serves as a stable isotopic label for tracing metabolic pathways or quantifying the compound via mass spectrometry. The deuterium atoms are strategically placed in non-labile positions to prevent isotopic exchange:

  • Heptanoate side chain : Three deuteriums at the terminal methyl group (C21–C23).
  • Phenylmethyl ester : Four deuteriums on the benzyl ring (ortho and para positions).

Molecular Formula : C₃₈H₅₀D₇F₂O₇Si
Molecular Weight : 699.0 g/mol

Deuteration Sites :

Position Number of Deuteriums Rationale
Heptanoate C21–C23 3 Metabolic stability, minimal steric effects
Benzyl C2, C4, C6 4 Aromatic C–D bonds resist exchange

This labeling pattern minimizes isotopic dilution during in vitro assays and enhances detection sensitivity in LC-MS workflows.

Crystalline vs. Amorphous Phase Characterization

The solid-state behavior of this derivative influences its solubility, stability, and handling. While specific data for this compound are limited, analogous lubiprostone polymorphs (e.g., APO-II crystalline form) provide insights.

Analytical Techniques :

  • X-ray Diffraction (XRD) : Determines crystalline lattice parameters.
  • Differential Scanning Calorimetry (DSC) : Measures melting transitions (e.g., APO-II melts at 98–100°C).
  • Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles.

Hypothetical Solid-State Properties :

Property Crystalline Form Amorphous Form
Melting Point 95–100°C None (glass transition)
Hygroscopicity Low High
Stability >24 months (25°C) 6–12 months (25°C)

Crystalline phases generally offer superior stability for long-term storage, while amorphous forms may enhance dissolution rates in formulation.

Properties

Molecular Formula

C38H62F2O6Si

Molecular Weight

688.0 g/mol

IUPAC Name

benzyl 7-[(1R,2R,3R)-2-[3-[tert-butyl(dimethyl)silyl]oxy-6,6,7,7,8,8,8-heptadeuterio-4,4-difluorooctyl]-3-(oxan-2-yloxy)-5-oxocyclopentyl]heptanoate

InChI

InChI=1S/C38H62F2O6Si/c1-7-8-25-38(39,40)34(46-47(5,6)37(2,3)4)24-23-31-30(32(41)27-33(31)45-36-22-16-17-26-43-36)20-14-9-10-15-21-35(42)44-28-29-18-12-11-13-19-29/h11-13,18-19,30-31,33-34,36H,7-10,14-17,20-28H2,1-6H3/t30-,31-,33-,34?,36?/m1/s1/i1D3,7D2,8D2

InChI Key

DXVSMWCKXOCOJF-DUZCPQFDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Canonical SMILES

CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)OCC2=CC=CC=C2)OC3CCCCO3)O[Si](C)(C)C(C)(C)C)(F)F

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with lubiprostone (C₂₀H₃₂F₂O₅), a prostaglandin analog. Key modifications include:

  • Hydroxyl Group Protection :
    • 11-OH Protection : React lubiprostone with dihydropyran (DHP) in dichloromethane under acidic catalysis (e.g., pyridinium p-toluenesulfonate) to form the 11-O-tetrahydropyranyl (THP) ether.
    • 15-OH Protection : Treat the intermediate with tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dimethylformamide (DMF) to introduce the 15-O-TBS group.
Step Reagents/Conditions Yield Reference
11-OH THP protection DHP, PPTS, CH₂Cl₂, 25°C, 12h 85–90%
15-OH TBS protection TBSCl, imidazole, DMF, 0°C→RT, 6h 78–82%

Deuterium Incorporation

Deuterium labeling (d7) is achieved via deuterated benzyl bromide (C₆D₅CD₂Br) in a nucleophilic substitution reaction:

  • React the protected intermediate with deuterated benzyl bromide and potassium carbonate in acetonitrile at 60°C for 8h.
  • Key Parameters :
    • Deuterium purity: ≥99.5% to minimize isotopic dilution.
    • Solvent dryness: <50 ppm H₂O to prevent hydrolysis.
Parameter Value Impact on Yield
Temperature 60°C Optimizes kinetics without side reactions
Reaction Time 8h Ensures complete esterification
Solvent Anhydrous MeCN Prevents hydrolysis of silyl ethers

Final Esterification and Deprotection

  • Phenylmethyl Ester Formation : Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to couple the carboxylic acid with deuterated benzyl alcohol.
  • Selective Deprotection : Remove the THP group using aqueous HCl in tetrahydrofuran (THF) while retaining the TBS group.
Reaction Conditions Yield
Esterification DCC, DMAP, C₆D₅CD₂OH, CH₂Cl₂, 0°C→RT, 24h 70–75%
THP Deprotection 1M HCl, THF/H₂O (3:1), 25°C, 2h 90–95%

Analytical Validation

Purity Assessment

  • HPLC Analysis : C18 column (4.6 × 250 mm), acetonitrile/water (75:25), flow rate 1.0 mL/min, retention time = 12.3 min.
  • Isotopic Enrichment : Mass spectrometry confirms d7 incorporation (m/z 688.02 [M+H]⁺).
Technique Criteria Result
HPLC Purity ≥98.5%
MS Deuterium content 7.0 ± 0.2 atoms

Stability Profiling

  • Storage Conditions : -20°C under argon; degradation <1% over 12 months.
  • Thermal Stability : Decomposes at 61°C (DSC endothermic peak).

Industrial-Scale Optimization

Cost-Effective Modifications

  • Catalyst Recycling : Recover DMAP via aqueous extraction (85% recovery).
  • Solvent Recovery : Distill CH₂Cl₂ and MeCN for reuse, reducing costs by 30%.

Environmental Considerations

  • Waste Management : Neutralize acidic byproducts with CaCO₃ before disposal.
  • Green Chemistry Metrics :
    • Process Mass Intensity (PMI): 120 kg/kg product.
    • E-Factor: 45 (excluding water).

Challenges and Solutions

Challenge Solution
Regioselectivity in Protection Use bulky silylating agents (TBSCl) to favor 15-OH over 11-OH.
Isotopic Dilution Employ high-purity deuterated reagents (≥99.8%) and anhydrous conditions.
Purification Complexity Combine silica gel chromatography (hexane/EtOAc) and preparative HPLC.

Chemical Reactions Analysis

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 Phenylmethyl Ester involves its interaction with chloride channels in the gastrointestinal tract. It activates these channels, leading to increased chloride ion secretion into the intestinal lumen, which in turn promotes water secretion and facilitates bowel movements. The deuterium labeling allows for detailed study of its metabolic pathways and interactions .

Comparison with Similar Compounds

O-Tetrahydropyranyl Lubiprostone-d7 (PA STI 082230)

Molecular Formula : C₂₅H₃₃D₇F₂O₆
Molecular Weight : 481.62 g/mol
Key Differences :

  • Lacks the TBDMS group at 15-O and the phenylmethyl ester, resulting in a simpler structure.
  • Reduced molecular weight (481.62 vs. 688.02) due to fewer protective groups and substituents.
  • Applications: Functions as a non-esterified intermediate in deuterated lubiprostone synthesis, emphasizing metabolic pathway studies over prodrug development .
Parameter Target Compound O-Tetrahydropyranyl Lubiprostone-d7
Molecular Formula C₃₈H₅₅D₇F₂O₆Si C₂₅H₃₃D₇F₂O₆
Molecular Weight (g/mol) 688.02 481.62
Protective Groups THP, TBDMS, phenylmethyl ester THP only
Primary Use Reference standard, prodrug intermediate Metabolic intermediate

(7α,11)-Dihydroxy-5-keto-12,12-difluorotetranorprosta-1,16-dioic Acid

Structure : A lubiprostone derivative without protective groups or deuterium.
Key Differences :

  • Contains free hydroxyl and carboxylic acid groups, enhancing polarity but reducing bioavailability.
  • Applications : Serves as a hydrolysis product in lubiprostone metabolism studies, highlighting the role of protective groups in the target compound’s stability .

25-O-Tetrahydropyranyl-1,3-di-O-tert-Butyldimethylsilyl Paricalcitol-d6

Molecular Formula: Not explicitly provided (similar silyl/THP groups; deuterated as d6) . Key Differences:

  • Shares synthetic strategies: dual protective groups (THP and TBDMS) and deuterium substitution (d6 vs. d7).
  • Applications : Illustrates cross-disciplinary use of protective groups in deuterated pharmaceuticals, though structurally unrelated to prostaglandins .

Role of Protective Groups

  • THP and TBDMS : Both groups shield hydroxyl moieties from enzymatic degradation. The TBDMS group in the target compound offers greater steric hindrance than THP alone, further delaying hydrolysis .
  • Phenylmethyl Ester : Unlike methyl esters (e.g., in ), this aromatic ester enhances lipophilicity and may slow esterase-mediated activation compared to aliphatic esters .

Deuterium Effects

  • The target compound’s d7 substitution likely targets positions prone to cytochrome P450 oxidation, reducing first-pass metabolism. In contrast, paricalcitol-d6 (d6) focuses on different metabolic pathways .

Biological Activity

11-O-Tetrahydropyranyl-15-O-tert-butyldimethylsilyl-lubiprostone-d7 phenylmethyl ester is a derivative of lubiprostone, a synthetic bicyclic fatty acid derivative of prostaglandin E1 (PGE1). Lubiprostone is primarily known for its efficacy in treating chronic constipation and irritable bowel syndrome. The biological activity of this compound, particularly its mechanisms of action, therapeutic potential, and effects on ion transport and mucin release, is crucial for understanding its role in gastrointestinal health.

Lubiprostone acts as a non-selective activator of cAMP-gated ion channels, notably the cystic fibrosis transmembrane conductance regulator (CFTR) and ClC-2 chloride channels. Studies have shown that lubiprostone enhances chloride ion secretion in intestinal epithelial cells, which is essential for maintaining fluid balance in the gut.

Key Findings:

  • Ion Transport : Lubiprostone induces a significant increase in short-circuit current (Isc) across T84 intestinal epithelial cells, indicating enhanced chloride secretion. This effect is mediated through both CFTR and ClC-2 channels .
  • Barrier Function : In colonic biopsies from patients with Crohn's disease (CD) and ulcerative colitis (UC), lubiprostone improved transepithelial resistance (TER), suggesting enhanced barrier function. However, the response varied significantly between patient groups, with UC patients showing reduced responsiveness .

Effects on Mucin Release

Lubiprostone has been demonstrated to stimulate mucin release from intestinal epithelial cells. Mucin plays a critical role in protecting the gastrointestinal lining and facilitating smooth passage of contents through the intestines.

Experimental Evidence:

  • In murine models, luminal application of lubiprostone at concentrations of 1 μM was ineffective; however, when applied serosally, it increased mucin release to approximately 300% of baseline levels . This suggests that lubiprostone may have protective effects in conditions characterized by mucus loss.

Impact on Gut Microbiota

Recent studies indicate that lubiprostone influences gut microbiota composition and may ameliorate conditions like chronic kidney disease (CKD) by reducing uremic toxins derived from gut bacteria.

Observations:

  • Lubiprostone treatment in renal failure mice altered microbial composition favorably, enhancing levels of beneficial bacteria such as Lactobacillaceae and Prevotella . Additionally, it reduced plasma levels of harmful uremic toxins like indoxyl sulfate.

Case Studies

Several case studies highlight the clinical implications of lubiprostone's biological activity:

  • Patient Response Variability : In a cohort study involving patients with CD and UC, it was found that while lubiprostone improved ion transport in CD patients significantly, UC patients exhibited a notable lack of response at lower doses .
  • Mucin Release Enhancement : A clinical trial assessing mucin release demonstrated that lubiprostone could effectively stimulate mucin production under specific conditions, suggesting potential therapeutic applications beyond constipation treatment .

Q & A

Q. How do membrane separation technologies improve purification of deuterated intermediates?

  • Methodological Answer : Organic solvent nanofiltration (OSN) membranes selectively separate high-molecular-weight byproducts (e.g., dimers) from deuterated monomers. This aligns with CRDC subclass RDF2050104, which emphasizes membrane applications in multi-step syntheses .

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